1-[4-(2-bromophenoxy)butyl]piperidine
Description
1-[4-(2-Bromophenoxy)butyl]piperidine is a synthetic piperidine derivative characterized by a bromophenoxy substituent attached to a butyl chain linked to the piperidine ring. For example, analogous compounds are synthesized by reacting bromobutoxy precursors with piperidine in the presence of triethylamine, followed by purification .
Properties
IUPAC Name |
1-[4-(2-bromophenoxy)butyl]piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrNO/c16-14-8-2-3-9-15(14)18-13-7-6-12-17-10-4-1-5-11-17/h2-3,8-9H,1,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEBYYDHCQAOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCOC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50367918 | |
| Record name | 1-[4-(2-bromophenoxy)butyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47198034 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5365-24-2 | |
| Record name | 1-[4-(2-bromophenoxy)butyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50367918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(2-Bromophenoxy)butyl]piperidine can be synthesized through a multi-step process involving the following key steps:
Formation of 2-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 2-bromophenol is then reacted with 1,4-dibromobutane to form 4-(2-bromophenoxy)butane.
Nucleophilic Substitution: Finally, 4-(2-bromophenoxy)butane is reacted with piperidine under basic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of appropriate solvents and catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(2-Bromophenoxy)butyl]piperidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, thiols, or amines.
Oxidation: Major products include ketones or aldehydes.
Reduction: Major products include alcohols or amines.
Scientific Research Applications
1-[4-(2-Bromophenoxy)butyl]piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the interaction of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(2-bromophenoxy)butyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperidine ring can interact with various biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical and Thermodynamic Properties
- Corrosion Inhibition: Quaternary piperidinium salts (e.g., 4a-d) adsorb strongly onto steel surfaces via Langmuir isotherm behavior, with Gibbs free energy (ΔG°ads) values indicating chemisorption . The bromophenoxy variant may exhibit comparable adsorption due to its polarizable bromine atom.
Thermal Stability :
Piperidinium halides (e.g., 4a-d) have melting points ranging from 120–145°C, influenced by halide size . Bromine’s larger atomic radius could increase melting points relative to chloride or iodide analogues.
Pharmacological Potential
- Receptor Binding: Piperidine derivatives like AC927 (1-(2-phenethyl)piperidine oxalate) show high sigma-1 receptor affinity, useful in melanoma imaging . The bromophenoxy group’s lipophilicity may enhance blood-brain barrier penetration for CNS-targeting applications.
- Antimicrobial Activity: Allylphenoxypiperidinium halides exhibit biocidal properties . Bromophenoxy derivatives could show enhanced antibacterial activity due to bromine’s electronegativity.
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